(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride
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Overview
Description
(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO2S and a molecular weight of 260.53 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyridin-2-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 3,6-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper are often used to facilitate these reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Dichloropyridin-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dichloropyridin-2-yl)methanesulfonyl chloride
- (4-Chloropyridin-2-yl)methanesulfonyl chloride
Uniqueness
(3,6-Dichloropyridin-2-yl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H4Cl3NO2S |
---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(3,6-dichloropyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-4-1-2-6(8)10-5(4)3-13(9,11)12/h1-2H,3H2 |
InChI Key |
JSUSRBAMGIKUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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